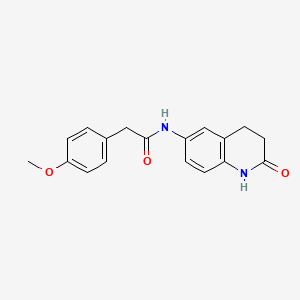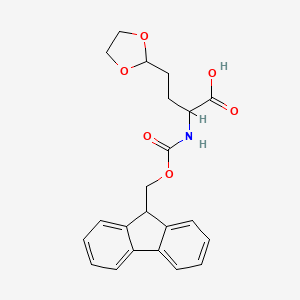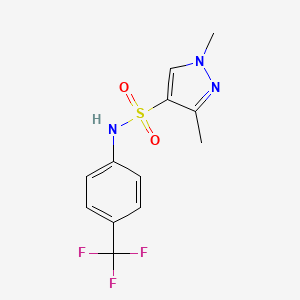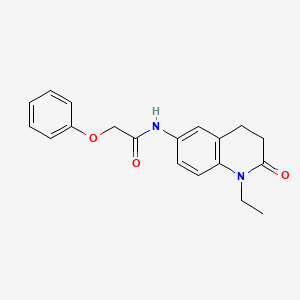
1-(4-Metoxifenil)-4-(6-(azepan-1-il)piridazin-3-il)piperazin-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding how the compound is made. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves understanding the compound’s characteristics, such as its melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
- El compuesto exhibe un potencial como agente antimicrobiano. Los investigadores han explorado su eficacia contra bacterias, hongos y otros microorganismos. Se necesitan más estudios para determinar sus mecanismos específicos de acción y posibles aplicaciones clínicas .
- Las investigaciones sugieren que este compuesto puede tener efectos antidepresivos. Podría modular los sistemas de neurotransmisores, impactando en la regulación del estado de ánimo. Los investigadores están interesados en comprender sus interacciones con la serotonina, la dopamina y otras vías .
- Los estudios preliminares indican que el compuesto podría poseer propiedades antihipertensivas. Su impacto en la regulación de la presión arterial justifica una mayor investigación .
- El compuesto ha mostrado promesa como agente anticancerígeno. Los investigadores han observado efectos citotóxicos contra las células cancerosas. Los estudios mecanísticos están en curso para dilucidar su papel en la inhibición del crecimiento tumoral .
- Las investigaciones sugieren que podría influir en la agregación plaquetaria, potencialmente previniendo la formación de coágulos. Los agentes antiplaquetarios son cruciales para el manejo de las enfermedades cardiovasculares .
- Más allá de la salud humana, este compuesto se ha explorado con fines herbicidas. Su impacto en el crecimiento de las plantas y el control de malezas es de interés para los investigadores agrícolas .
Actividad Antimicrobiana
Propiedades Antidepresivas
Potencial Antihipertensivo
Actividad Anticancerígena
Efectos Antiplaquetarios
Aplicaciones Herbicidas
Estas aplicaciones resaltan la versatilidad de 1-(4-Metoxifenil)-4-(6-(azepan-1-il)piridazin-3-il)piperazin-1-ona en diversos campos. Los investigadores continúan explorando su potencial, y más estudios proporcionarán información más profunda sobre sus mecanismos y aplicaciones terapéuticas . Si desea más información sobre algún área específica, ¡no dude en preguntar! 😊
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-19-8-6-18(7-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIALWVKKQJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-bis(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2550022.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2550025.png)
![3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2550026.png)



![1-(2-Nitrophenyl)-3-[6-[(2-nitrophenyl)carbamoylamino]hexyl]urea](/img/structure/B2550031.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B2550035.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2550039.png)
![(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2550040.png)
